molecular formula C15H20N2O4 B2903285 4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid CAS No. 401629-46-7

4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid

Cat. No.: B2903285
CAS No.: 401629-46-7
M. Wt: 292.335
InChI Key: XYMOYUJPBNIGDX-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid is a piperazine derivative featuring a 2-methoxyphenyl substituent on the piperazine ring and a 4-oxo-butyric acid chain. This structure combines a pharmacophoric piperazine moiety, often associated with central nervous system (CNS) receptor modulation (e.g., serotonin or dopamine receptors), with a carboxylic acid group that enhances polarity. The 2-methoxy substitution may influence binding affinity to specific receptor subtypes, while the butyric acid chain contributes to solubility and metabolic pathways.

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-21-13-5-3-2-4-12(13)16-8-10-17(11-9-16)14(18)6-7-15(19)20/h2-5H,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMOYUJPBNIGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid typically involves the reaction of 2-methoxyphenylpiperazine with a suitable butyric acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents pKa (Predicted) Notable Properties
4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid (Main Compound) C15H19N2O4 297.32* 2-Methoxyphenyl, 4-oxo-butyric acid ~3.5–4.5† Moderate polarity, potential CNS activity
4-[4-(4-Chlorobenzenesulfonyl)-piperazin-1-yl]-4-oxo-butyric acid C14H17ClN2O5S 360.81 4-Chlorobenzenesulfonyl, 4-oxo-butyric acid N/A Higher lipophilicity (Cl, sulfonyl)
(S)-N-tert-Butyl-3-(4-(2-methoxy-phenyl)-piperazin-1-yl)-2-phenylpropanamide C24H33N3O2 395.54 2-Methoxyphenyl, tert-butyl amide N/A Enhanced metabolic stability (amide)
4-Oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid C14H16N2O3 260.29 Phenyl, α,β-unsaturated butenoic acid N/A Rigid structure (double bond)
4-Oxo-2-(4-phenoxypiperazin-1-yl)-4-[4-(propan-2-yl)phenyl]butanoic acid C23H28N2O4 396.49 Phenoxy, 4-isopropylphenyl 2.26±0.23 High lipophilicity (isopropyl)

*Calculated based on structural formula.
†Estimated based on analogous carboxylic acids.

Key Differences and Implications

Substituent Effects on Receptor Binding: The 2-methoxyphenyl group in the main compound and may favor interactions with serotonin receptors (e.g., 5-HT1A), whereas the 4-chlorobenzenesulfonyl group in could shift selectivity toward dopamine receptors due to its electron-withdrawing nature .

Physicochemical and Pharmacokinetic Profiles: Lipophilicity: The isopropylphenyl group in increases logP, enhancing blood-brain barrier penetration but reducing aqueous solubility . The main compound balances moderate lipophilicity (methoxy) with polarity (carboxylic acid). Acidity: The lower pKa (~2.26) of suggests stronger acidity, possibly due to electron-withdrawing phenoxy groups, which may affect ionization and absorption in the gastrointestinal tract .

The sulfonyl group in may undergo phase II metabolism (e.g., glucuronidation), altering excretion pathways .

Therapeutic Potential and Research Findings

  • Main Compound : Predicted CNS activity (e.g., anxiolytic or antipsychotic) due to piperazine and 2-methoxyphenyl motifs. The carboxylic acid may limit bioavailability but reduce toxicity.
  • Compound : The bulky tert-butyl amide could improve oral bioavailability and receptor subtype selectivity in preclinical models .
  • Compound : The unsaturated chain may confer faster absorption but lower stability in vivo, as seen in analogs with similar structures .

Biological Activity

4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid, also known by its chemical structure and CAS number 250255-72-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C23H27N5O3, with a molecular weight of 421.49 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological activities, including antipsychotic and anxiolytic effects.

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

1. Antidepressant Activity
Studies have shown that compounds with similar structures can influence serotonin and norepinephrine levels in the brain, potentially providing antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, which could contribute to mood modulation.

2. Anticancer Properties
Preliminary research suggests that derivatives of this compound may inhibit certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

3. Neuroprotective Effects
Given its structural similarity to other neuroprotective agents, there is potential for this compound to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

1. Receptor Interaction
The compound likely interacts with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. This interaction may modulate neurotransmitter release, influencing mood and anxiety levels.

2. Enzyme Inhibition
Inhibition of specific enzymes involved in metabolic pathways may also play a role in its biological effects. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is significant for cognitive function.

Case Studies

Several studies have investigated the effects of related compounds:

Study on Antidepressant Effects:
In a study examining the antidepressant potential of piperazine derivatives, it was found that certain modifications led to enhanced binding affinity for serotonin receptors, resulting in significant behavioral changes in animal models .

Anticancer Activity Research:
A recent investigation into the anticancer properties of similar compounds demonstrated that they could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntidepressantSerotonin receptor modulation
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

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